Tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate
Description
This compound is a carbamate derivative featuring a cyclopentyl backbone substituted with a 2-oxoethyl group at the (1R,2S)-configured position, protected by a tert-butyloxycarbonyl (Boc) group. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.31 g/mol and CAS number 1335042-79-9 . The Boc group enhances stability during synthetic processes, while the 2-oxoethyl substituent introduces reactivity for downstream modifications, such as nucleophilic additions or reductions.
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(10)7-8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEDBOSBYCMZBM-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method involves the use of tert-butyl N-[(1R,2S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate mixed with ethyl 2-(5-chloropyridine-2-yl)amino-2-oxoacetate in an organic solvent . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized to enhance the efficiency and scalability of the production, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized carbamates.
Scientific Research Applications
Tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substitution Patterns on Cyclopentyl/Cyclohexyl Backbones
The following table compares key structural and physicochemical properties of the target compound with analogs:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The compound can be synthesized via nucleophilic substitution or carbamate coupling. A common approach involves reacting a cyclopentyl precursor (e.g., (1R,2S)-2-(2-oxoethyl)cyclopentanol) with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis . Stereochemical control is achieved using chiral catalysts or enantiomerically pure starting materials. Reaction temperature and solvent polarity significantly impact yield and enantiomeric excess (e.g., THF vs. dichloromethane) .
- Data Validation : Monitor reaction progress via TLC and confirm stereochemistry using chiral HPLC or X-ray crystallography .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies key functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbamate carbonyl at δ ~155 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H]⁺ for C₁₂H₂₁NO₃: 228.1594) .
- HPLC-PDA : Purity >98% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How does the oxoethyl group influence the compound’s reactivity in downstream functionalization?
- Methodology : The oxoethyl moiety enables ketone-specific reactions, such as Grignard additions or reductive amination. For example, the ketone can be reduced to a hydroxyl group using NaBH₄, enabling further esterification or glycosylation . Reactivity is pH-dependent: acidic conditions favor enolization, while basic conditions stabilize the carbonyl .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Orthogonal Assays : Combine enzyme inhibition assays (e.g., IC₅₀ measurements) with surface plasmon resonance (SPR) to validate binding kinetics .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in cellular activity .
- Structural-Activity Relationship (SAR) : Compare analogs (e.g., hydroxyl vs. oxo substituents) to isolate functional group contributions to activity .
Q. How can enantioselective synthesis be optimized for industrial-scale production?
- Methodology :
- Continuous Flow Reactors : Improve yield and enantiomeric excess (ee) by maintaining precise temperature/pH control during carbamate formation .
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to enhance stereoselectivity in cyclopentyl ring formation .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor ee in real-time during scale-up .
Q. What computational tools predict interactions between this compound and biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like cyclooxygenase-2 (COX-2) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories to identify key binding residues .
- QSAR Modeling : Train models on analogs to predict logP, solubility, and toxicity .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
